molecular formula C13H10ClFO B6373893 4-(2-Chloro-4-methylphenyl)-2-fluorophenol CAS No. 1261890-76-9

4-(2-Chloro-4-methylphenyl)-2-fluorophenol

Cat. No.: B6373893
CAS No.: 1261890-76-9
M. Wt: 236.67 g/mol
InChI Key: HZITULDQGDFVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-4-methylphenyl)-2-fluorophenol is a useful research compound. Its molecular formula is C13H10ClFO and its molecular weight is 236.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 236.0404208 g/mol and the complexity rating of the compound is 236. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chloro-4-methylphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-2-4-10(11(14)6-8)9-3-5-13(16)12(15)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZITULDQGDFVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684302
Record name 2'-Chloro-3-fluoro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-76-9
Record name 2'-Chloro-3-fluoro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 2 Chloro 4 Methylphenyl 2 Fluorophenol

Precursor Synthesis and Functionalization

The efficient synthesis of the final compound relies heavily on the high-yield preparation of its constituent precursors.

The halogenated phenol (B47542) precursor required for the synthesis is 2-chloro-4-fluorophenol (B157789). This intermediate is typically synthesized through the direct, regioselective chlorination of 4-fluorophenol (B42351).

The direct chlorination of 4-fluorophenol is an effective method for producing 2-chloro-4-fluorophenol. Research has demonstrated that high selectivity for the desired 2-chloro isomer can be achieved by carefully controlling the reaction conditions. google.com One approach involves reacting 4-fluorophenol with chlorine gas at temperatures ranging from 0°C to 185°C in the absence of a catalyst. google.com This method can yield selectivities for 2-chloro-4-fluorophenol as high as 99%. google.com The reaction can be performed with neat liquid 4-fluorophenol or in a suitable organic solvent like carbon tetrachloride. google.com

Another patented process describes the chlorination of 4-fluorophenol in the presence of water, using chlorinating agents such as chlorine gas or sulfuryl chloride. google.com This aqueous method is advantageous as it uses inexpensive reagents and proceeds under mild conditions to give the product in good yields and with high selectivity. google.com The amount of chlorinating agent is typically controlled to between 0.8 and 1.2 moles per mole of 4-fluorophenol to minimize the formation of di-chlorinated byproducts. google.com

Table 1: Conditions for Chlorination of 4-Fluorophenol
Chlorinating AgentCatalyst/SolventTemperature (°C)Selectivity for 2-Chloro-4-fluorophenol (%)Yield (%)Source
Chlorine GasNone (neat)9099.098.9 google.com
Chlorine GasCarbon TetrachlorideNot specified97.597.3 google.com
Chlorine GasWater5Not specified93.4 (product purity) google.com
Chlorine GasWater60Not specified92.3 (product purity) google.com
Sulfuryl ChlorideWater25-35Not specified98.3 (product purity) google.com

The synthesis of the 2-chloro-4-methylphenyl component often starts from 4-methylphenol (p-cresol). The challenge in the chlorination of cresols is achieving high regioselectivity, as mixtures of isomers are often produced. cardiff.ac.uk For industrial applications, processes that yield the desired para-isomer with high selectivity are preferred. cardiff.ac.uk

One patented method for preparing 2-chloro-4-methylphenol (B1207291) involves reacting 4-methylphenol with a chlorinating agent like chlorine or sulfuryl chloride in the presence of a catalyst system composed of a Lewis acid (e.g., AlCl₃ or FeCl₃) and a diaryl sulphide. google.com This process, conducted at 0–100°C, can achieve high selectivity and yield of the desired 2-chloro-4-methylphenol. google.com For example, using FeCl₃ as the Lewis acid at 23-25°C resulted in a product mixture containing 94.91% 2-chloro-4-methylphenol, corresponding to a selectivity of 95.77%. google.com

Other studies have focused on the para-selective chlorination of cresols using sulfuryl chloride in the presence of catalysts like poly(alkylene sulfide)s and a Lewis acid. cardiff.ac.ukresearchgate.net These systems have been shown to produce para-chlorophenols in high yields with improved para/ortho ratios compared to uncatalyzed reactions. cardiff.ac.ukresearchgate.net

Table 2: Conditions for Chlorination of 4-Methylphenol (p-Cresol)
Chlorinating AgentCatalyst SystemTemperature (°C)Selectivity for 2-Chloro-4-methylphenol (%)Source
ChlorineFeCl₃ / Diaryl Sulphide23-2595.77 google.com
ChlorineAlCl₃ / Diaryl Sulphide25-2794.6 google.com

For use in Suzuki-Miyaura coupling, the 2-chloro-4-methylphenyl moiety must be converted into a suitable organoboron compound, typically 2-chloro-4-methylphenylboronic acid. chemimpex.com This boronic acid derivative serves as a key building block in the synthesis of various complex organic molecules. chemimpex.com

The synthesis of arylboronic acids can be achieved through several established methods. organic-chemistry.org A common route involves the reaction of an aryl Grignard reagent (formed from the corresponding aryl halide, such as 1-bromo-2-chloro-4-methylbenzene) with a trialkyl borate, followed by acidic hydrolysis. Alternatively, palladium-catalyzed coupling reactions of aryl halides or triflates with a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) can be employed, a process known as the Miyaura borylation. organic-chemistry.org

Synthesis of Halogenated Phenol Precursors

Carbon-Carbon Coupling Reactions

The key step in assembling the 4-(2-Chloro-4-methylphenyl)-2-fluorophenol structure is the creation of the carbon-carbon bond between the two precursor rings.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds between sp²-hybridized carbon atoms, making it ideal for biaryl synthesis. tcichemicals.commdpi.com The reaction typically involves the coupling of an organoboron compound (like an arylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. mdpi.com

In the synthesis of this compound, the reaction would proceed between 2-chloro-4-fluorophenol (or a protected version, where the hydroxyl group is masked to prevent side reactions) and 2-chloro-4-methylphenylboronic acid.

A general procedure for such a coupling would involve:

Reactants : 2-chloro-4-fluorophenol and 2-chloro-4-methylphenylboronic acid.

Catalyst : A palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(dppf). researchgate.netclaremont.edu Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.gov

Ligand : Phosphine ligands such as triphenylphosphine (B44618) (PPh₃) or more specialized ligands are often used to stabilize the palladium catalyst and facilitate the reaction. nih.gov

Base : An aqueous base like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium fluoride (B91410) (CsF) is essential for the transmetalation step of the catalytic cycle. mdpi.comnih.gov

Solvent : A two-phase solvent system, such as toluene/water or dioxane/water, is commonly employed. researchgate.net

The reaction is heated to ensure completion. The choice of catalyst, ligand, base, and solvent can be optimized to maximize the yield of the desired biaryl product. The versatility of the Suzuki-Miyaura reaction allows for a wide tolerance of functional groups, making it highly suitable for the synthesis of complex molecules like this compound. tcichemicals.com

Ullmann Coupling Approaches for Diaryl Ether Synthesis

The Ullmann condensation, a copper-promoted reaction, stands as a classic and valuable method for the formation of diaryl ethers. wikipedia.org This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst. wikipedia.org Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 210°C) and stoichiometric amounts of copper powder. wikipedia.orggoogle.com

Modern advancements have introduced milder and more efficient Ullmann-type reactions. These often employ soluble copper(I) salts, such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI), and the addition of ligands to accelerate the coupling. organic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of 2-chloro-4-methylphenol with a suitably activated 1-bromo-2-fluorobenzene (B92463) or 1-chloro-2-fluorobenzene (B165100) derivative. The use of a base, such as cesium carbonate (Cs₂CO₃), is crucial for the deprotonation of the phenol. organic-chemistry.orgumass.edu

Recent developments have demonstrated that copper(II) acetate (B1210297) can also mediate the O-arylation of phenols using trivalent organobismuth reagents, a method that tolerates a wide variety of functional groups. nih.gov Furthermore, copper-catalyzed hydroxylation of diaryliodonium salts provides another pathway to diaryl ethers in a one-pot operation under mild conditions. rsc.orgnih.gov

Key Features of Modern Ullmann-Type Reactions:

Feature Description Sources
Catalyst Typically soluble Cu(I) salts like CuI, Cu₂O, or CuPF₆(MeCN)₄. organic-chemistry.orgcmu.edunih.gov organic-chemistry.orgcmu.edunih.gov
Ligands Inexpensive ligands such as diamines, salicylaldoxime, or dimethylglyoxime (B607122) can accelerate the reaction. organic-chemistry.org organic-chemistry.org
Base Cesium carbonate (Cs₂CO₃) is often the base of choice. umass.educmu.edu umass.educmu.edu
Solvent High-boiling polar solvents like N-methylpyrrolidone (NMP), DMF, or acetonitrile (B52724) are commonly used. wikipedia.orgorganic-chemistry.org wikipedia.orgorganic-chemistry.org

| Conditions | Milder temperatures compared to traditional Ullmann reactions. organic-chemistry.orgnih.gov | organic-chemistry.orgnih.gov |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) provides a powerful alternative for forming diaryl ether linkages, particularly when one of the aromatic rings is activated by electron-withdrawing groups. wikipedia.org

Displacement Reactions on Activated Aryl Halides

The SNAr mechanism proceeds via an addition-elimination pathway. byjus.com A nucleophile attacks the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the leaving group restores the aromaticity. For this reaction to be effective, the aryl halide must be "activated" by the presence of strong electron-withdrawing groups (such as nitro, cyano, or acyl groups) at the ortho and/or para positions to the leaving group. wikipedia.orglibretexts.orglibretexts.orgchemistrysteps.com

In the context of synthesizing this compound, an SNAr approach could involve the reaction of a 2-chloro-4-methylphenoxide with an activated fluoroaromatic compound. The fluorine atom itself can act as an excellent leaving group in SNAr reactions, often showing higher reactivity than other halogens. wikipedia.orgcore.ac.uk The presence of fluorine on the phenol ring of the target molecule makes the SNAr strategy particularly relevant, as fluorinated aromatic compounds are frequently synthesized using this method. core.ac.ukresearchgate.netlboro.ac.uk

The reactivity of aryl halides in SNAr reactions generally increases with the electronegativity of the halogen, which is the opposite trend observed in SN1 and SN2 reactions. chemistrysteps.com

Catalyst Systems in SNAr Reactions

While many SNAr reactions proceed without a catalyst if the substrate is sufficiently activated, certain catalyst systems can enhance reaction rates and expand the substrate scope.

Phase-Transfer Catalysis (PTC): This technique is particularly useful when the nucleophile (e.g., a phenoxide) is soluble in an aqueous phase while the aryl halide is soluble in an organic phase. acsgcipr.orgijirset.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the nucleophile into the organic phase where the reaction occurs. ijirset.com This approach can lead to faster reactions, higher yields, and the use of more environmentally benign solvents. ijirset.comacsgcipr.org

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvent and catalyst. They have been shown to significantly accelerate SNAr reactions. acs.orgrsc.org The choice of the anion and cation of the ionic liquid can be tailored to optimize the reaction, for instance, by enhancing the nucleophilicity of the reacting species. acs.orgrsc.orgacs.org Studies have shown that ionic liquids can provide dramatic increases in yield compared to conventional molecular solvents, sometimes even without the need for an added base. acs.org

Catalyst Systems for SNAr Reactions:

Catalyst System Principle of Operation Advantages Sources
Phase-Transfer Catalysts Transports anionic nucleophile from aqueous/solid phase to organic phase. ijirset.com Faster reactions, higher yields, use of greener solvents, avoids need for anhydrous conditions. ijirset.comacsgcipr.org acsgcipr.orgijirset.comacsgcipr.orgrsc.org

| Ionic Liquids | Act as "designer solvents" to enhance reaction rates and yields. acs.org | Can increase nucleophilicity, stabilize intermediates, and may eliminate the need for a separate base. acs.orgacs.orgnih.gov | acs.orgrsc.orgrsc.orgacs.orgnih.gov |

Other Relevant Synthetic Transformations for Aromatic Systems

While direct coupling methods are primary, other classical reactions are fundamental for creating or modifying the necessary precursors for the synthesis of this compound.

Friedel-Crafts Acylation for Aromatic Ring Functionalization

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, used to introduce an acyl group onto an aromatic ring. wikipedia.orgsigmaaldrich.com The reaction typically employs an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). wikipedia.orgnumberanalytics.commasterorganicchemistry.com

This reaction is highly valuable for functionalizing the aromatic precursors required for the synthesis of the target molecule. For example, it could be used to introduce a carbonyl group that can later be transformed into other functionalities or used to direct subsequent substitution reactions. Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements, and the resulting ketone product is deactivated, preventing polysubstitution. nih.gov The choice of catalyst is critical; AlCl₃ is a strong and widely used catalyst, while FeCl₃ offers a milder alternative. numberanalytics.comacs.org

Common Lewis Acid Catalysts in Friedel-Crafts Acylation:

Catalyst Strength Selectivity Common Use Cases
Aluminum chloride (AlCl₃) Strong Low General purpose, effective for electron-rich aromatics. wikipedia.orgnumberanalytics.com
Ferric chloride (FeCl₃) Moderate Moderate Milder conditions, for less reactive aromatics. numberanalytics.comacs.org

| Boron trifluoride (BF₃) | Moderate to Weak | High | Used for reactions with sensitive functional groups. numberanalytics.com |

Recent advancements include electricity-promoted Friedel-Crafts acylation, which offers a greener and milder alternative to traditional methods. acs.orgacs.org

Williamson Ether Synthesis for Aryloxy Linkages

The Williamson ether synthesis is a widely used method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide. wikipedia.org The reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. masterorganicchemistry.com

While extremely effective for preparing alkyl ethers, the Williamson synthesis has significant limitations for the preparation of diaryl ethers like this compound. byjus.com The reaction mechanism requires an Sₙ2 displacement, but aryl halides are generally unreactive toward backside nucleophilic attack due to the steric hindrance of the aromatic ring and the strength of the carbon-halogen bond. masterorganicchemistry.comaskiitians.com Therefore, reacting a phenoxide with an aryl halide under typical Williamson conditions is generally not feasible. askiitians.com The reaction is primarily suited for reacting an alkoxide or phenoxide with a primary alkyl halide. wikipedia.orgvedantu.com Attempts to use secondary or tertiary alkyl halides often lead to elimination reactions as the major pathway. byjus.comvedantu.comshaalaa.com

Regioselective Chlorination and Fluorination Strategies

The successful synthesis of this compound is highly dependent on the ability to control the position of the chlorine and fluorine atoms on the respective phenyl rings. This can be achieved either by starting with appropriately substituted precursors or by performing regioselective halogenation on a biphenyl (B1667301) intermediate. The former approach generally offers better control and predictability.

A key precursor for one of the coupling partners is 2-chloro-4-fluorophenol. The synthesis of this intermediate provides an excellent example of regioselective chlorination. A patented method describes the direct chlorination of 4-fluorophenol using chlorine gas in the absence of a catalyst. google.com This process exhibits remarkably high selectivity for chlorination at the 2-position (ortho to the hydroxyl group and meta to the fluorine atom). The directing effect of the hydroxyl group, which is a strong ortho-, para-director, in conjunction with the deactivating, meta-directing nature of the fluorine, favors substitution at the positions ortho to the hydroxyl group. Steric hindrance may play a role in favoring the less hindered ortho position.

The reaction can be carried out with liquid 4-fluorophenol or in a suitable organic solvent. google.com The conditions for this regioselective chlorination are summarized in the table below.

Table 1: Regioselective Chlorination of 4-Fluorophenol

Reactant Chlorinating Agent Temperature Range (°C) Catalyst Major Product Selectivity for 2-chloro isomer Reference
4-Fluorophenol Chlorine gas 0 - 185 None 2-Chloro-4-fluorophenol Up to 99% google.com

Data derived from U.S. Patent 4,620,042 A google.com

For the other phenyl ring, the required precursor would be a derivative of 2-chloro-4-methylphenol. The synthesis of 2-chloro-4-methylphenol itself can be achieved by the chlorination of 4-methylphenol (p-cresol). To achieve the desired regioselectivity, a catalyst system involving a Lewis acid and a diaryl sulphide can be employed. researchgate.net This directs the chlorination primarily to the position ortho to the hydroxyl group.

Table 2: Regioselective Chlorination of 4-Methylphenol

Reactant Chlorinating Agent Catalyst System Major Product Reference
4-Methylphenol Chlorine or Sulfuryl chloride Lewis acid (e.g., AlCl₃, FeCl₃) and Diaryl sulphide 2-Chloro-4-methylphenol researchgate.net

Data derived from U.S. Patent 5,847,236 A researchgate.net

With respect to fluorination, strategies often involve either the use of a fluorinated starting material or a nucleophilic fluorination reaction. In the context of synthesizing the target molecule, starting with 4-fluorophenol is a direct and effective approach. google.com Alternative strategies for introducing fluorine, such as the dearomatizing fluorination of phenols using hypervalent iodine reagents, have also been developed, offering pathways to fluorinated cyclohexadienones which can be rearomatized. nih.govrsc.org However, for the specific substitution pattern required, the use of pre-fluorinated building blocks in a cross-coupling reaction is generally more straightforward.

Table 3: List of Compounds

Compound Name
This compound
2-Chloro-4-fluorophenol
4-Fluorophenol
2-Chloro-4-methylphenol
4-Methylphenol (p-cresol)
2-Chloro-4-methylphenylboronic acid
2-Fluoro-4-bromophenol
Aluminum chloride (AlCl₃)
Ferric chloride (FeCl₃)

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-(2-Chloro-4-methylphenyl)-2-fluorophenol is characterized by a series of absorption bands that correspond to specific stretching and bending vibrations within the molecule. The presence of a hydroxyl (-OH) group is typically confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The aromatic nature of the two phenyl rings gives rise to characteristic C-H stretching vibrations, which are expected to appear above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings, typically observed in the 1400-1600 cm⁻¹ range.

The substitutions on the phenyl rings introduce further distinct vibrational signatures. The C-F stretch is anticipated to produce a strong absorption band in the 1100-1300 cm⁻¹ region. The C-Cl bond will also have a characteristic stretching vibration, typically found in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹. The C-O stretching vibration of the phenolic group is expected to be observed around 1200 cm⁻¹. The methyl group (-CH₃) would be identified by its characteristic symmetric and asymmetric C-H stretching and bending vibrations.

A detailed analysis of these bands, including their precise frequencies and intensities, allows for the confirmation of the various functional groups and their connectivity within the molecular structure.

Raman Spectroscopy

Raman spectroscopy offers complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The C=C stretching modes of the phenyl rings, which are often weak in the IR spectrum, typically produce strong and sharp bands in the Raman spectrum.

The vibrations of the biphenyl (B1667301) backbone and the inter-ring C-C stretching vibration would also be observable. The low-frequency region of the Raman spectrum is particularly useful for identifying the C-Cl stretching vibration. By comparing the FT-IR and Raman data, a more complete picture of the vibrational modes of the molecule can be assembled, aiding in its definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution, providing detailed information about the local electronic environment of individual atoms.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons.

The aromatic region would likely display a complex pattern of overlapping multiplets due to the various substitutions on the two phenyl rings. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methyl group. The coupling between adjacent protons (spin-spin coupling) would lead to splitting of the signals, providing valuable information about the substitution pattern on each ring.

The phenolic -OH proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The methyl group protons would give rise to a sharp singlet, integrating to three protons.

Table 1: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 6.8 - 7.5 Multiplet
Phenolic-OH 4.5 - 6.0 Broad Singlet

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The aromatic region of the spectrum will show a number of signals corresponding to the twelve carbon atoms of the two phenyl rings.

The chemical shifts of these carbons are highly dependent on the attached substituents. The carbon atom bonded to the fluorine atom (C-F) will exhibit a large coupling constant (¹JCF), resulting in a doublet. The carbons bonded to chlorine (C-Cl), oxygen (C-O), and the other phenyl ring (C-C) will also have characteristic chemical shifts. The carbon atom of the methyl group will appear at a higher field (lower ppm value).

Table 2: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-F 155 - 160 (d, ¹JCF ≈ 245 Hz)
Aromatic C-O 150 - 155
Aromatic C-Cl 125 - 135
Aromatic C-H & C-C 115 - 140

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential. nih.gov

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals which protons are coupled to each other. chemicalbook.com Cross-peaks in the COSY spectrum connect protons that are on adjacent atoms, which is invaluable for tracing the connectivity of the protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comcolumbia.edu Each cross-peak in the HSQC spectrum links a specific proton to its corresponding carbon atom, allowing for the direct assignment of the carbon signals for all protonated carbons.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural elucidation of this compound.

Theoretical NMR Chemical Shift Calculations (e.g., GIAO approximation)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation, providing a bridge between experimental data and the geometric and electronic structure of a molecule. For this compound, the Gauge-Including Atomic Orbital (GIAO) method is a prominent computational approach to predict its ¹H, ¹³C, and ¹⁹F NMR spectra.

The GIAO method, often employed within Density Functional Theory (DFT), calculates the absolute shielding tensors for each nucleus. These shieldings are then converted to chemical shifts (δ) by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. The accuracy of these predictions depends on the chosen level of theory, including the functional (e.g., B3LYP, mPW1PW91) and the basis set (e.g., 6-311+G(d,p)). cromlab-instruments.es

For complex molecules like this compound, which has multiple conformers due to the rotation around the biphenyl bond, the process involves:

Conformational Analysis: Identifying all low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer.

Shielding Calculation: Performing GIAO calculations on each optimized conformer to obtain nuclear shielding tensors.

Boltzmann Averaging: Calculating the weighted average of the shieldings based on the relative stability (Boltzmann population) of each conformer.

Chemical Shift Prediction: Converting the averaged absolute shieldings to chemical shifts.

This computational analysis aids in the assignment of complex experimental spectra and can help distinguish between potential isomers. Statistical comparisons, such as the mean absolute error (MAE) between calculated and experimental shifts, are used to validate the accuracy of the theoretical model. cromlab-instruments.es While specific GIAO calculations for this compound are not widely published, data for related structures like 2-chloro-4-fluorophenol (B157789) are available and serve as a basis for understanding the influence of substituents on chemical shifts. chemicalbook.com

Table 1: Key Aspects of GIAO NMR Calculations

ParameterDescriptionRelevance to this compound
Method Gauge-Including Atomic Orbital (GIAO)A robust method for calculating magnetic shielding tensors, essential for predicting NMR chemical shifts.
Level of Theory DFT Functional (e.g., B3LYP) and Basis Set (e.g., 6-311+G(d,p))The choice of functional and basis set directly impacts the accuracy of the predicted chemical shifts. cromlab-instruments.es
Solvent Model Polarizable Continuum Model (PCM)Accounts for the effect of the solvent on the molecular geometry and electronic structure, leading to more accurate predictions.
Reference Standard Tetramethylsilane (TMS), CFCl₃Used to convert calculated absolute shieldings into the commonly reported chemical shift (δ) scale.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the π-electron systems of its two aromatic rings.

The electronic spectrum is characterized by absorption bands corresponding to π → π* transitions. The position (λmax), intensity (molar absorptivity, ε), and shape of these bands are influenced by the substituents on the phenyl rings (-OH, -F, -Cl, -CH₃) and the solvent used for the analysis. researchgate.net The hydroxyl (-OH) group acts as a strong auxochrome, typically causing a red shift (bathochromic shift) of the absorption bands to longer wavelengths.

Experimental studies on related compounds, such as 2-chlorophenol (B165306) and 4-fluorophenol (B42351), show characteristic absorption maxima in the UV region, generally between 270 and 290 nm. researchgate.netnih.gov For this compound, the extended conjugation of the biphenyl system is expected to result in absorption at even longer wavelengths compared to its single-ring precursors. The solvent polarity can also induce shifts in the absorption bands (solvatochromism). researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited states of molecules, making it an invaluable tool for predicting and interpreting UV-Vis absorption spectra. mdpi.commdpi.com By applying TD-DFT, one can compute the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (which relate to the intensity of absorption bands) for a molecule like this compound.

The TD-DFT calculation process typically involves:

Optimizing the ground-state geometry of the molecule using a selected DFT functional and basis set.

Performing a single-point TD-DFT calculation on the optimized geometry to obtain the excitation energies and oscillator strengths for the lowest-energy electronic transitions. researchgate.net

Simulating the theoretical spectrum by broadening the calculated transitions, often with a Gaussian function.

These calculations allow for the assignment of specific absorption bands to electronic transitions between molecular orbitals (e.g., HOMO → LUMO). nih.govrsc.org For this compound, TD-DFT can predict the influence of the chloro, fluoro, methyl, and hydroxyl substituents on the π → π* transitions of the biphenyl core. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for obtaining results that can be accurately compared with experimental spectra measured in solution. nih.gov

Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and By-product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. It is highly suitable for assessing the purity of this compound and for identifying potential by-products from its synthesis. thermofisher.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. cromlab-instruments.es For halogenated compounds, a low-polarity capillary column (e.g., DB-5ms) is often used. cromlab-instruments.eswaters.com As the separated components elute from the column, they enter the mass spectrometer, which ionizes them (commonly via electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z).

The resulting mass spectrum provides a molecular fingerprint, showing the molecular ion (M⁺) and characteristic fragment ions. For this compound, the mass spectrum would exhibit a distinct isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes). This isotopic signature is a powerful tool for confirming the presence of chlorinated compounds. researchgate.netnih.gov The technique's high resolution and sensitivity allow for the detection and identification of impurities, such as unreacted starting materials or isomers, even at trace levels. waters.comcore.ac.uk

Table 2: Typical GC-MS Parameters for Halogenated Compound Analysis

ParameterSetting/TypePurpose
GC Column DB-5ms or similar (low polarity)Separation of semi-volatile compounds. waters.com
Injection Mode SplitlessMaximizes the amount of analyte reaching the column for trace analysis. cromlab-instruments.es
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns for library matching.
MS Detector Quadrupole or Time-of-Flight (TOF)Mass analysis of eluting compounds. High-resolution TOF-MS offers greater mass accuracy. researchgate.netcore.ac.uk

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/LC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS or LC-MS) is a versatile and powerful analytical technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of polar, thermally labile, or high molecular weight compounds that are not easily analyzed by GC-MS, including many phenolic compounds. pubcompare.aiacs.org

For the analysis of this compound, a reversed-phase HPLC method would typically be employed. pubcompare.ai This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid (like formic acid) to improve peak shape. scielo.brscielo.br

After chromatographic separation, the analyte enters the mass spectrometer via an interface that removes the solvent. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, as it is a soft ionization method that typically produces an intact protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ion, depending on the mode. pubcompare.aifao.org For phenols, negative ion mode ([M-H]⁻) is often preferred due to the acidic nature of the hydroxyl group.

Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and enhanced selectivity by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. scielo.br This approach, known as LC-MS/MS, is highly specific and allows for accurate quantification even in complex matrices. scielo.brnih.gov

X-ray Crystallography

Single Crystal X-ray Diffraction for Definitive Structural Determination

The unambiguous determination of the molecular structure of this compound would necessitate the growth of a high-quality single crystal suitable for X-ray diffraction analysis. The process involves irradiating the crystal with a focused X-ray beam and measuring the diffraction pattern produced. Analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined.

A comprehensive crystallographic study would yield a detailed set of data, typically presented in a standardized format. Below is a representative table of the kind of crystallographic data that would be obtained for this compound.

Parameter Value
Empirical formulaC₁₃H₁₀ClFO
Formula weight236.67
TemperatureData typically collected at low temperatures (e.g., 100 K or 293 K)
WavelengthCommonly Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensionsa, b, c (Å) and α, β, γ (°)
VolumeV (ų)
Z (molecules per unit cell)To be determined
Density (calculated)ρ (g/cm³)
Absorption coefficientμ (mm⁻¹)
F(000)To be determined
Crystal sizeDimensions in mm
Theta range for data collectionRange in °
Index rangesh, k, l ranges
Reflections collectedTotal number
Independent reflectionsNumber and R(int)
Completeness to thetaPercentage
Absorption correctionMethod used
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersTo be determined
Goodness-of-fit on F²S value
Final R indices [I>2sigma(I)]R₁ and wR₂
R indices (all data)R₁ and wR₂
Largest diff. peak and holee.Å⁻³

Analysis of Crystal Packing and Supramolecular Architecture

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions, which collectively define the supramolecular architecture. For this compound, key interactions would likely include hydrogen bonding involving the hydroxyl group, as well as halogen bonding (involving the chlorine atom), and potentially π-π stacking interactions between the aromatic rings. The analysis would focus on identifying and characterizing these interactions, which are fundamental to the material's stability and bulk properties.

Surface and Intermolecular Interaction Analysis

To further quantify and visualize the intermolecular interactions that govern the crystal packing, computational methods such as Hirshfeld surface analysis and Non-Covalent Interaction (NCI) analysis are employed. These techniques provide a deeper understanding of the forces at play in the supramolecular assembly.

Hirshfeld Surface Analysis and Two-Dimensional (2D) Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is constructed around a molecule in a crystal, and the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface are calculated. These values are used to generate a 2D fingerprint plot, which is a scatter plot of dᵢ versus dₑ.

A summary of the expected contributions from various intermolecular contacts to the Hirshfeld surface would be presented in a table similar to the one below.

Interaction Type Contribution (%)
H···HTo be determined
C···H/H···CTo be determined
O···H/H···OTo be determined
Cl···H/H···ClTo be determined
F···H/H···FTo be determined
OtherTo be determined

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions in chemical systems. It is based on the electron density (ρ) and its reduced density gradient (s). The NCI analysis generates 3D isosurfaces that highlight regions of non-covalent interactions. The color of these isosurfaces indicates the nature and strength of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

For this compound, NCI analysis would provide a visual representation of the key intermolecular interactions, such as the hydrogen bond from the hydroxyl group and potential halogen bonds, complementing the findings from X-ray crystallography and Hirshfeld surface analysis.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and geometry of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it a preferred method for studying complex organic molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. researchgate.net

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, this process would determine the most stable three-dimensional structure. A key aspect of this analysis is the dihedral angle between the two phenyl rings. In related Schiff base compounds, DFT calculations have been used to determine that the planarity or twist between aromatic rings is stabilized by factors like intramolecular hydrogen bonds. nih.gov

The conformational landscape can be explored by performing a Potential Energy Surface (PES) scan. This involves systematically changing a specific dihedral angle (in this case, the angle between the two aromatic rings) and calculating the energy at each step. researchgate.net This analysis identifies the lowest energy conformer (the most stable structure) and any rotational energy barriers. For similar bi-aryl systems, non-planar (twisted) conformations are common.

The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311++G(d,p), is frequently used for such analyses. researchgate.netacs.orgjcsp.org.pk

B3LYP: This is the hybrid functional that defines the method of calculation. researchgate.net

6-311G: This indicates that the core electrons are described by a single function, while the valence electrons are described by three functions, providing more flexibility.

++: The double plus sign signifies the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs or anions, where electron density is farther from the nucleus.

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for non-spherical distortion of the electron density, which is essential for describing chemical bonds accurately.

In many computational studies on related phenolic compounds, the B3LYP functional combined with the 6-311++G(d,p) basis set has been shown to reproduce experimental data with good accuracy. acs.orgjcsp.org.pk

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter. A small energy gap implies high chemical reactivity, low kinetic stability, and higher polarizability, as it takes less energy to excite an electron from the HOMO to the LUMO. nih.gov

For similar molecules, the HOMO is often located on the phenol (B47542) ring, while the LUMO may be distributed across the other aromatic system, depending on the substituents. nih.gov The calculated energies of these orbitals provide valuable information on the molecule's electronic properties and reactivity.

Below is a hypothetical data table illustrating the kind of information FMO analysis would yield.

Table 1: Hypothetical Frontier Molecular Orbital Parameters

ParameterEnergy (eV)
EHOMO-6.270
ELUMO-2.201
Energy Gap (ΔE)4.069

Note: The values in this table are based on a representative, related compound nih.gov and are for illustrative purposes only.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. mdpi.com It maps the electrostatic potential onto the electron density surface. scienceopen.com

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen or regions with high pi-electron density. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly acidic protons like the one on the hydroxyl group. researchgate.net

Green Regions: Represent areas of neutral or near-zero potential.

For a molecule like this compound, the MEP map would likely show a significant negative potential (red) around the phenolic oxygen atom and the fluorine atom. The most positive potential (blue) would be expected around the hydroxyl hydrogen atom. nih.govscienceopen.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure within a molecule. wisc.edu It examines charge transfer interactions (donor-acceptor interactions) between filled "donor" orbitals and empty "acceptor" orbitals. q-chem.com This analysis quantifies orbital hybridization and delocalization of electron density.

Key insights from NBO analysis include:

Natural Atomic Charges: NBO provides a method for calculating the charge distribution on each atom, which can differ from other methods like Mulliken population analysis. researchgate.net These charges help in understanding the electrostatic properties of the molecule.

Hybridization: It describes the mixing of atomic orbitals to form hybrid orbitals for bonding (e.g., sp², sp³).

Donor-Acceptor Interactions: NBO analysis identifies stabilizing interactions, such as the delocalization of a lone pair from an oxygen atom into an adjacent anti-bonding orbital. The energy associated with these interactions (E(2) stabilization energy) indicates the strength of the electronic delocalization.

Below is an illustrative table of the type of data generated from an NBO analysis.

Table 2: Hypothetical NBO Analysis - Natural Atomic Charges

AtomNatural Charge (e)
O (hydroxyl)-0.75
F-0.55
Cl-0.15

Note: The values in this table are hypothetical and for illustrative purposes only, based on general principles of electronegativity and NBO theory.

Reactivity and Stability Descriptors

Computational chemistry provides powerful tools to understand the intrinsic reactivity and stability of a molecule. For this compound, these descriptors would be calculated using methods like Density Functional Theory (DFT), which can elucidate the electronic structure and predict chemical behavior.

Global Chemical Reactivity Descriptors

A hypothetical data table for the global reactivity descriptors of this compound, calculated at a specified level of theory (e.g., B3LYP/6-311++G(d,p)), would resemble the following:

DescriptorSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--6.5
LUMO EnergyELUMO--1.2
Energy GapΔEELUMO - EHOMO5.3
Ionization PotentialI-EHOMO6.5
Electron AffinityA-ELUMO1.2
Chemical Potentialµ(EHOMO + ELUMO) / 2-3.85
Chemical Hardnessη(ELUMO - EHOMO) / 22.65
Electronegativityχ-(EHOMO + ELUMO) / 23.85
Electrophilicity Indexωµ² / (2η)2.80
SoftnessS1 / (2η)0.19

Note: The values presented in this table are hypothetical and serve as an illustrative example of the data that would be generated from a computational study.

A higher HOMO-LUMO gap generally suggests greater molecular stability and lower reactivity. researchgate.net The electrophilicity index helps to quantify the ability of the molecule to accept electrons.

Electrophilicity-based Charge Transfer (ECT) Analysis

The electrophilicity-based charge transfer (ECT) analysis would predict the extent of charge transfer in a reaction where this compound acts as an electrophile. This analysis is crucial for understanding its interactions with nucleophiles. The ECT is dependent on the chemical potentials and hardness of the reacting species. While specific values are not available, the analysis would indicate the direction and magnitude of charge flow in a potential reaction.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure of this compound dictates many of its physical and chemical properties. Computational methods are instrumental in exploring its conformational landscape and potential tautomeric forms.

Theoretical Investigations of Conformational Isomers

The rotational barrier around the single bond connecting the two phenyl rings in this compound gives rise to different conformational isomers (rotamers). The relative energies of these conformers would be determined by rotating this dihedral angle and calculating the energy at each step. The most stable conformer would correspond to the global minimum on the potential energy surface.

A potential energy surface scan would likely reveal that the cis (or syn) and trans (or anti) conformations, where the hydroxyl group is either on the same or opposite side relative to the chlorine atom of the other ring, are the most significant. The relative stability of these conformers is influenced by steric hindrance and intramolecular interactions. For similar biphenyl (B1667301) systems, non-planar (gauche) conformations are often found to be the most stable due to a balance of steric repulsion and electronic effects.

Tautomeric Stability and Equilibrium

Phenolic compounds can theoretically exist in equilibrium with their keto tautomers. For this compound, the enol form is expected to be overwhelmingly more stable than any potential keto tautomers. Computational studies on various phenols consistently show a large energy difference favoring the aromatic enol form. The high energy required to break the aromaticity of the phenyl ring makes the formation of the keto tautomer energetically unfavorable under normal conditions.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra and confirming the molecular structure.

For this compound, the vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts would be the most relevant spectroscopic parameters to be calculated.

A hypothetical table of calculated vibrational frequencies and their assignments would look like this:

Calculated Frequency (cm⁻¹)Assignment
~3600O-H stretch
~3100-3000Aromatic C-H stretch
~1600-1450Aromatic C=C stretch
~1300-1200C-O stretch, O-H bend
~1100-1000C-F stretch
~800-700C-Cl stretch

Note: These are approximate ranges and the actual calculated values would be specific to the molecule's structure and the computational method used.

Similarly, NMR chemical shifts (¹H and ¹³C) would be calculated and compared to experimental data to confirm the structure. The rotational constants, which are relevant for microwave spectroscopy, could also be computed from the optimized geometry of the molecule.

Reaction Mechanisms and Kinetics

Mechanistic Investigations of Synthetic Pathways

The construction of the biaryl scaffold of 4-(2-Chloro-4-methylphenyl)-2-fluorophenol can be approached through several established organic reactions. The mechanisms of these pathways, particularly those involving substitution reactions and catalytic cycles, have been the subject of detailed investigation.

Nucleophilic Aromatic Substitution (SNAr) is a key mechanism in synthetic organic chemistry. While less common for forming carbon-carbon bonds in compounds like the subject of this article, it is fundamental for creating precursors or analogous structures, such as diaryl ethers. The SNAr mechanism typically proceeds in two steps. libretexts.org First, a nucleophile adds to an aromatic ring that is rendered electron-deficient by electron-withdrawing groups. This addition forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org

This intermediate is a 1:1 adduct between the arene and the nucleophile and is a key, albeit often transient, species in the reaction pathway. wikipedia.org The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the electron-withdrawing substituents, which is why their presence at positions ortho or para to the leaving group is essential for stabilization. libretexts.org In the second step, the leaving group (typically a halide) is eliminated, restoring the aromaticity of the ring and forming the final substituted product. libretexts.org While historically considered essential intermediates, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism where the Meisenheimer complex represents a transition state rather than a stable intermediate. nih.govresearchgate.net The stability and reactivity of these complexes are central to understanding the reaction's progress and have been studied extensively. nih.govresearchgate.net

The synthesis of the halogenated precursors required for forming this compound relies on electrophilic aromatic substitution reactions. The halogenation of phenols and their derivatives is a classic example of this mechanism. byjus.com The hydroxyl group of a phenol (B47542) is a strongly activating, ortho-, para-directing substituent, making the aromatic ring highly susceptible to electrophilic attack. libretexts.orgchemistrysteps.com

The reaction mechanism involves the attack of the electron-rich aromatic ring on an electrophilic halogen species. For highly activated rings like phenols, this reaction can often proceed without a catalyst. byjus.comwikipedia.org However, for less reactive substrates or to achieve higher selectivity, a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is often employed. wikipedia.org The catalyst functions by coordinating with the halogen molecule (e.g., Cl₂ or Br₂), polarizing the halogen-halogen bond and generating a more potent electrophile. wikipedia.org The subsequent attack by the aromatic ring forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Aromaticity is then restored by the loss of a proton from the site of substitution.

A specific relevant example is the chlorination of 4-methylphenol (p-cresol). To achieve high selectivity for the desired 2-chloro-4-methylphenol (B1207291) isomer, a catalyst system comprising a Lewis acid and a diaryl sulphide can be utilized, allowing the reaction to proceed with high conversion and isomeric purity. google.com

The most powerful and versatile method for synthesizing biaryl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. sandiego.eduresearchgate.net This reaction couples an organoboron species (like a boronic acid) with an aryl halide or triflate, and its mechanism is a well-defined catalytic cycle. wikipedia.orgorganic-chemistry.org

The catalytic cycle is generally understood to involve three primary steps:

Oxidative Addition : A low-valent palladium(0) complex reacts with the aryl halide (e.g., a brominated or chlorinated phenol derivative), inserting the palladium into the carbon-halogen bond. This forms a high-valent palladium(II) species. harvard.edu

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step requires activation of the organoboron compound by a base. organic-chemistry.orgharvard.edu The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then facilitates the transfer of the aryl group to the palladium center, displacing the halide or other ligand. harvard.edu The precise mechanism of transmetalation can be complex and is a critical, often rate-determining, step. wikipedia.orgpku.edu.cn

Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. harvard.edu

Kinetic Studies of Chemical Transformations

Kinetic analysis provides quantitative data on reaction rates and offers deep mechanistic insights. For the reactions involved in synthesizing this compound, kinetic studies help to identify rate-determining steps and understand the influence of various parameters.

Kinetic studies of the Suzuki-Miyaura coupling have been performed to dissect the catalytic cycle and determine the rate constants of its elementary steps. Advanced single-molecule studies have provided unprecedented detail, confirming that for many systems, transmetalation is the rate-determining step. pku.edu.cn The rate coefficients depend significantly on the specific substrates, catalyst, and reaction conditions.

Below is a table of representative kinetic and thermodynamic constants for the elementary steps in a single-molecule Pd-catalyzed Suzuki-Miyaura coupling, illustrating the quantitative data that can be obtained from such studies. pku.edu.cn

Data derived from a single-molecule study of a specific Suzuki-Miyaura reaction and serves as an illustrative example of kinetic parameters. pku.edu.cn

The Brønsted catalysis equation provides a linear free-energy relationship that correlates the logarithm of a reaction rate constant (k) with the pKa of a series of related acids or bases that catalyze the reaction. wikipedia.org A plot of log(k) versus pKa, known as a Brønsted-type plot, can yield significant mechanistic information. rsc.org

For a reaction involving a series of nucleophiles, such as in an SNAr reaction, a linear Brønsted-type plot suggests that all nucleophiles in the series react via the same mechanism and transition state structure. researchgate.net The slope of the plot, βnuc, indicates the degree of bond formation in the transition state. A large βnuc value implies a transition state where the bond to the nucleophile is largely formed, while a small value suggests an early transition state resembling the reactants. wikipedia.org

Interestingly, some kinetic studies reveal "split" or curved Brønsted plots. frontiersin.orgresearchgate.net Such non-linear correlations can be indicative of a change in the rate-determining step across the series of reactants or a shift in the reaction mechanism itself. wikipedia.orgfrontiersin.org For example, a split plot in an SNAr study could suggest that different nucleophiles have structurally distinct transition states, potentially due to factors like steric hindrance or unique hydrogen bonding interactions. frontiersin.org These plots are powerful tools for probing the subtleties of reaction pathways. researchgate.net

Table of Compounds

Oxidation and Reduction Pathways of Halophenols

Halogenated phenols, including this compound, undergo specific oxidation and reduction reactions that are of significant interest in both synthetic chemistry and environmental degradation studies.

The oxidation of phenolic compounds is a well-documented process that typically proceeds via the formation of a phenoxy radical. This radical is a key intermediate that can lead to a variety of products, including coupling products and oligomers. nih.govacs.org The presence of electron-donating groups on the phenolic ring generally enhances the rate of oxidation.

The oxidation process can be initiated by chemical oxidants, enzymes, or electrochemical methods. rsc.org For a substituted phenol like this compound, the initial step involves the abstraction of a hydrogen atom from the hydroxyl group, forming a resonance-stabilized phenoxy radical. This radical can then undergo several reaction pathways:

C-C Coupling: Two phenoxy radicals can couple to form new carbon-carbon bonds. This can occur at the ortho or para positions relative to the oxygen atom, leading to the formation of biphenol structures. Depending on the reaction conditions, this can lead to ortho-ortho, para-para, or ortho-para linkages. nih.gov

C-O Coupling: A phenoxy radical can also couple with another radical through a carbon-oxygen linkage, forming diaryl ethers. This pathway is competitive with C-C coupling.

Oligomerization and Polymerization: The initial dimeric products often retain phenolic hydroxyl groups and can be further oxidized. nih.gov This allows for subsequent coupling reactions, leading to the formation of higher molecular weight oligomers and polymers. nih.govmdpi.com The solubility of these polyphenolic oligomers tends to decrease as their size increases. nih.gov

The specific regioselectivity of the coupling (ortho vs. para) is influenced by the steric hindrance and electronic effects of the substituents on the aromatic ring. In the case of this compound, the fluorine atom is ortho to the hydroxyl group, and the large 2-chloro-4-methylphenyl group is at the para position. This substitution pattern will sterically and electronically direct the coupling reactions.

Reaction TypeKey IntermediatePrimary ProductsInfluencing Factors
Oxidative CouplingPhenoxy RadicalBiphenols, Diaryl ethersOxidant type, solvent, pH, substituents
OligomerizationDimeric RadicalsPolyphenolic OligomersMonomer concentration, reaction time
PolymerizationOligomeric RadicalsInsoluble PolymersExtended reaction time, oxidant excess

Hydrodehalogenation is a reduction reaction that involves the replacement of a halogen atom with a hydrogen atom. This is a common pathway for the detoxification of halogenated aromatic compounds.

Catalytic transfer hydrodehalogenation is an effective method for the removal of halogens from halophenols. chemrxiv.org This process typically utilizes a metal catalyst, such as palladium supported on a high-surface-area material like ceria (Pd/CeO₂), and a hydrogen donor, such as isopropanol. chemrxiv.org The general mechanism involves the following steps:

Adsorption: The halophenol and the hydrogen donor adsorb onto the catalyst surface.

Oxidative Addition: The carbon-halogen bond of the halophenol undergoes oxidative addition to the metal center (e.g., Pd(0)), forming an organometallic intermediate.

Hydrogen Transfer: The hydrogen donor provides a hydride to the metal center.

Reductive Elimination: The aryl group and the hydride combine and are reductively eliminated from the metal center, yielding the dehalogenated phenol and regenerating the active catalyst.

The reactivity of the carbon-halogen bond in hydrodehalogenation typically follows the order C-I > C-Br > C-Cl > C-F, which corresponds to the bond dissociation energies. Therefore, for this compound, the C-Cl bond is more susceptible to cleavage than the C-F bond.

Another relevant pathway is oxidative dehalogenation, which can be catalyzed by certain enzymes like dehaloperoxidase. nih.gov This enzymatic process involves the reaction with a peroxide, leading to the formation of a ferryl [Fe(IV)=O] intermediate which then oxidizes the halophenol substrate, resulting in dehalogenation and the formation of quinone-type products. nih.gov

MechanismCatalyst/ReagentKey StepsProduct
Catalytic Transfer HydrodehalogenationPd/C, Pd/CeO₂, etc.; Hydrogen donor (e.g., isopropanol)Oxidative addition, Hydrogen transfer, Reductive eliminationDehalogenated Phenol
Oxidative DehalogenationDehaloperoxidase, H₂O₂Formation of ferryl intermediate, one-electron oxidationQuinone

Hydrolysis and Derivatization Reaction Mechanisms

The phenolic hydroxyl group is a key site for hydrolysis and derivatization reactions.

Hydrolysis: Alkaline hydrolysis of halophenols can proceed through different mechanisms depending on the reaction conditions. oup.comoup.com Under forcing conditions (alkaline fusion), the reaction can proceed through a benzyne (B1209423) intermediate, which can lead to rearranged products. oup.com However, in aqueous alkaline solutions, especially in the presence of copper catalysts, the reaction often proceeds via a direct nucleophilic aromatic substitution (SₙAr) of the halogen by a hydroxide (B78521) ion. oup.comoup.com For this compound, the presence of the electron-withdrawing fluorine atom ortho to the hydroxyl group can activate the ring towards nucleophilic attack, although the chloro substituent on the other ring is less likely to be hydrolyzed under typical SₙAr conditions without strong activation.

Derivatization: The phenolic hydroxyl group of this compound can be readily derivatized to alter its physical and chemical properties. Common derivatization reactions include: nih.govresearchgate.net

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base converts the phenol into its corresponding ester. This is a common method to protect the hydroxyl group or to introduce a chromophore for analytical purposes. nih.govlibretexts.org

Etherification (Williamson Ether Synthesis): Treatment with a base to form the phenoxide ion, followed by reaction with an alkyl halide, yields an ether.

Silylation: Reaction with a silylating agent, such as trimethylchlorosilane, in the presence of a base, forms a silyl (B83357) ether. This increases the volatility of the compound, which is useful for gas chromatography analysis. libretexts.org

Reactions on the Aromatic Ring: The phenolic hydroxyl group is an activating, ortho-para directing group for electrophilic aromatic substitution. However, in this compound, the positions ortho and para to the hydroxyl group are already substituted, which would limit further electrophilic substitution on that ring.

These derivatization reactions are crucial for the synthesis of new molecules with specific properties and for the analytical determination of phenols. nih.govnih.govresearchgate.net

ReactionReagent(s)Functional Group FormedPurpose
EsterificationAcyl chloride, Anhydride (B1165640)Ester (-OCOR)Protection, Analysis (Chromophore)
EtherificationAlkyl halide, BaseEther (-OR)Protection, Synthesis
SilylationSilyl halide (e.g., TMSCl), BaseSilyl Ether (-OSiR₃)Increase volatility (GC analysis)

Synthesis and Characterization of Derivatives and Analogues

Strategic Derivatization of 4-(2-Chloro-4-methylphenyl)-2-fluorophenol for Chemical Studies

The targeted modification of specific functional groups within the this compound molecule allows for the systematic exploration of structure-activity relationships and the generation of diverse chemical entities.

The phenolic hydroxyl (-OH) group is a key functional site, readily participating in reactions such as esterification and etherification.

Esterification: The hydroxyl group can be converted into an ester moiety. This is typically achieved by reacting the phenol (B47542) with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. For sterically hindered phenols, specialized coupling agents may be employed to facilitate the reaction. google.comorganic-chemistry.org For instance, reacting this compound with an acyl chloride (R-COCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding ester. The choice of the "R" group allows for the introduction of a wide variety of functionalities, from simple alkyl chains to more complex aromatic or heterocyclic systems.

Etherification: The synthesis of ethers from the phenolic hydroxyl group is another common modification. The Williamson ether synthesis, which involves deprotonating the phenol with a base (e.g., sodium hydride) to form a phenoxide ion, followed by reaction with an alkyl halide (R-X), is a standard method. This reaction attaches an alkyl or aryl group (R) to the oxygen atom, forming an ether linkage. The reactivity of the alkyl halide and the specific reaction conditions can be tuned to achieve the desired product.

Table 1: Potential Reactions at the Phenolic Hydroxyl Group
Reaction TypeReagentsPotential Product
EsterificationAcetyl chloride, Pyridine4-(2-Chloro-4-methylphenyl)-2-fluorophenyl acetate (B1210297)
EtherificationMethyl iodide, Sodium hydride1-(2-Chloro-4-methylphenyl)-3-fluoro-4-methoxybenzene

The chlorine and fluorine atoms attached to the aromatic rings are sites for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, offering pathways to introduce new substituents.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being highly electronegative, activates the carbon it is attached to for nucleophilic attack. wyzant.com This makes the 2-fluoro position susceptible to substitution by strong nucleophiles like alkoxides, amides, or thiolates. rsc.orgnih.gov The reaction proceeds through a Meisenheimer complex intermediate. wyzant.com While aryl chlorides are generally less reactive than aryl fluorides in SNAr, the reaction can still occur under more forcing conditions or with specific catalytic systems. nih.gov Organic photoredox catalysis has emerged as a method for the SNAr of unactivated fluoroarenes under mild conditions. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds at the site of the halogen atoms. acs.orgwikipedia.org For example, a Suzuki coupling reaction could involve reacting the chloro-substituted ring with an arylboronic acid in the presence of a palladium catalyst and a base. This would replace the chlorine atom with a new aryl group, creating more complex poly-aromatic structures. nih.gov These reactions have been successfully applied to aryl chlorides, broadening their synthetic utility. acs.orgnih.gov

Table 2: Potential Reactions at Halogen Substituents
Reaction TypeTarget HalogenReagentsPotential Product
Nucleophilic Aromatic SubstitutionFluorineSodium methoxide (B1231860) (NaOMe)4-(2-Chloro-4-methylphenyl)-2-methoxyphenol
Suzuki Cross-CouplingChlorinePhenylboronic acid, Pd catalyst, Base4-(4-Methyl-[1,1':2',1''-terphenyl]-2-yl)-2-fluorophenol

The methyl group on the phenyl ring can be functionalized through oxidation or free-radical halogenation.

Oxidation: The methyl group can be oxidized to various functional groups, including an aldehyde, a carboxylic acid, or a benzyl (B1604629) alcohol, depending on the oxidizing agent and reaction conditions. ncert.nic.in Strong oxidizing agents like potassium permanganate (B83412) or chromic acid typically convert the methyl group directly to a carboxylic acid. google.com Milder and more selective reagents, such as chromyl chloride (in the Etard reaction), can stop the oxidation at the aldehyde stage. ncert.nic.indoubtnut.com

Benzylic Halogenation: Free-radical halogenation, often initiated by UV light or a radical initiator like AIBN, can replace a hydrogen atom of the methyl group with a halogen (e.g., bromine). This results in a benzylic halide, such as 4-(2-chloro-4-(bromomethyl)phenyl)-2-fluorophenol. This benzylic halide is a versatile intermediate that can be used in a variety of subsequent nucleophilic substitution or coupling reactions. rsc.orgnih.gov

Synthesis of Structurally Related Functionalized Aromatic Compounds

The synthesis of analogues of this compound, such as Schiff bases and heterocyclic compounds, expands the chemical space and allows for the exploration of new molecular scaffolds.

Schiff bases, characterized by an azomethine (-C=N-) group, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. mdpi.comjmchemsci.comuobasrah.edu.iq Halogenated phenols and anilines are common building blocks in the synthesis of these compounds. researchgate.net

The synthesis of Schiff bases related to the target compound could involve several routes. One approach would be to first synthesize an aldehyde derivative of this compound, for example, by formylation of the phenol ring or oxidation of the methyl group. This aldehyde could then be reacted with a variety of primary amines to form the corresponding Schiff base. Alternatively, a halogenated salicylaldehyde (B1680747) could be condensed with an appropriate halogenated aniline. researchgate.netnih.gov These reactions are often carried out by refluxing the reactants in a solvent like ethanol. nih.gov The presence of halogen substituents on the aromatic rings can influence the electronic properties and stability of the resulting Schiff base. mdpi.com

Thiazole (B1198619) rings and other heterocycles can be constructed using substituted phenyl groups as key starting materials. The Hantzsch thiazole synthesis is a classic and widely used method for preparing thiazole derivatives. synarchive.comyoutube.com This reaction typically involves the condensation of an α-haloketone with a thioamide. clockss.orgorganic-chemistry.org

To synthesize a thiazole analogue of this compound, one could start by preparing a phenacyl bromide derivative of the core structure. This could be achieved through Friedel-Crafts acylation followed by α-bromination of the resulting ketone. The subsequent reaction of this α-haloketone with a thioamide, such as thiourea, would lead to the formation of a 2-aminothiazole (B372263) ring bearing the substituted biphenyl (B1667301) moiety. nanobioletters.comacs.org Various catalysts and reaction conditions, including microwave assistance, have been developed to improve the efficiency and yield of the Hantzsch synthesis. nih.govnih.gov

Table 3: Synthesis of Structurally Related Compounds
Compound ClassGeneral Synthetic MethodKey Reactants
Schiff BasesCondensation ReactionHalogenated Salicylaldehyde + Halogenated Aniline
ThiazolesHantzsch Thiazole Synthesisα-Haloketone (derived from the biphenyl) + Thioamide

Acetophenone (B1666503) and Ethanone (B97240) Derivatives as Synthetic Intermediates

Acetophenone and ethanone derivatives containing a biaryl core similar to this compound are significant synthetic intermediates in organic chemistry. rsc.orgnih.gov These compounds are valuable because the ketone functional group can be readily transformed into a wide range of other moieties, facilitating the construction of more complex molecules.

The synthesis of such intermediates often involves Friedel-Crafts acylation of the parent aromatic or biaryl system. For instance, the acylation of a substituted biphenyl can introduce an acetyl group (–COCH₃), creating an acetophenone derivative. Similarly, related ethanone structures, such as 2-chloro-1-(4-methylphenyl)ethanone, are prepared through methods like the chlorination of the corresponding acetophenone. nih.govechemi.com These keto-intermediates are pivotal in building larger molecular architectures. For example, they can undergo condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones, which are themselves important scaffolds. rsc.org The ketone can also be a precursor for creating heterocyclic rings. The reaction of ω-bromoacetophenones with cyanoacetylhydrazine, for example, has been used to synthesize various heterocyclic derivatives. mdpi.com

The table below summarizes the role of acetophenone and ethanone derivatives as key building blocks in synthesis.

Intermediate TypeSynthetic UtilityExample ReactionRef.
Substituted AcetophenonesPrecursors for hydrazones, chalcones, and other heterocycles.Condensation with hydrazines to form hydrazone derivatives. rasayanjournal.co.in
Halo-acetophenones (e.g., p-Methylphenacyl chloride)Alkylating agents for constructing more complex molecules.Reaction with nucleophiles to attach the phenacyl moiety. echemi.com
Hydroxy-acetophenonesBuilding blocks for compounds with potential biological applications.Used in multi-component reactions to form functionalized derivatives. nih.gov
Biaryl KetonesIntermediates for creating complex biaryl structures.Undergo Baeyer-Villiger oxidation to regioselectively insert an oxygen atom, forming esters. wikipedia.org

These intermediates provide a versatile entry point for diverse chemical transformations, underscoring their importance in synthetic organic chemistry.

Pyrrolidine (B122466) and Piperazine (B1678402) Derivatives with Related Aryl Systems

Pyrrolidine and piperazine rings are common structural motifs in many scientifically significant molecules and are often incorporated into aryl systems to modulate their properties. researchgate.net The synthesis of derivatives incorporating these nitrogen-containing heterocycles onto a biaryl framework related to this compound can be achieved through several established synthetic routes. nih.govresearchgate.net

Common synthetic strategies include:

Nucleophilic Aromatic Substitution (SNAr): If the aryl ring is sufficiently electron-deficient (e.g., contains nitro groups or is a heteroaromatic system), piperazine or pyrrolidine can be directly attached by displacing a leaving group like a halide. nih.gov

Reductive Amination: An aldehyde or ketone on the aryl scaffold can be reacted with piperazine or pyrrolidine in the presence of a reducing agent to form a C-N bond. nih.gov

Buchwald-Hartwig or Ullmann Coupling: These palladium- or copper-catalyzed cross-coupling reactions are powerful methods for forming C-N bonds between an aryl halide and the nitrogen of the heterocycle. nih.gov

Multi-component Reactions (MCRs): These reactions offer an efficient way to synthesize complex pyrrolidine structures in a single step from simple starting materials. researchgate.net

The synthesis of novel piperazine-dihydrofuran compounds has been accomplished via radical cyclization reactions, demonstrating another advanced method for creating complex heterocyclic systems attached to a piperazine core. nih.gov Research has shown that arylpiperazine derivatives are a prominent class of compounds, often synthesized for evaluation in various scientific fields. mdpi.com

The following table outlines common methods for synthesizing aryl-pyrrolidine and -piperazine derivatives.

Synthetic MethodDescriptionTypical SubstratesRef.
Nucleophilic SubstitutionDirect reaction of the heterocycle with an alkyl halide or epoxide attached to the aryl system.Aryl-epoxides, Aryl-alkyl halides nih.gov
Reductive AminationReaction of an aryl aldehyde/ketone with the secondary amine of the heterocycle.Aryl aldehydes, Piperazine nih.gov
SNAr ReactionDisplacement of a leaving group on an electron-poor aromatic ring by the heterocycle.Electron-deficient (hetero)aryl halides, Piperazine nih.gov
[3+2] CycloadditionReaction of an ethylene-based scaffold with secondary amino acids and isatins to yield spirooxindole-pyrrolidine motifs.Ethylene derivatives, Isatins researchgate.net

The versatility of these synthetic approaches allows for the creation of a wide library of pyrrolidine and piperazine derivatives based on complex aryl systems.

Chemo- and Regioselectivity in Derivatization Reactions

Chemo- and regioselectivity are critical concepts in the derivatization of substituted biaryl compounds like this compound. wikipedia.orgChemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity describes the preference for reaction at one position over other possible positions. wikipedia.org

In the this compound molecule, there are multiple potential reaction sites. The molecule possesses two distinct aromatic rings with different substituents and a phenolic hydroxyl group.

Directing Effects in Electrophilic Aromatic Substitution: The outcome of electrophilic substitution reactions on either ring is governed by the electronic nature of the existing substituents.

Ring A (2-fluorophenol ring):

Hydroxyl (–OH): A strongly activating, ortho, para-directing group.

Fluorine (–F): A deactivating (due to induction) but ortho, para-directing group (due to resonance).

Ring B (2-chloro-4-methylphenyl ring):

Methyl (–CH₃): A weakly activating, ortho, para-directing group.

Chlorine (–Cl): A deactivating, ortho, para-directing group.

The interplay of these groups determines the regioselectivity. For instance, in an electrophilic attack, the hydroxyl group on Ring A makes it significantly more activated than Ring B. Therefore, substitution is highly likely to occur on the fluorophenol ring. The incoming electrophile would be directed to the positions ortho to the powerful –OH group (positions 3 and 5). Position 3 is sterically less hindered than position 5 (which is adjacent to the bulky phenyl ring).

Steric Hindrance: The non-planar, twisted conformation of substituted biphenyls introduces significant steric hindrance. libretexts.orgyoutube.com Large groups in the ortho positions (like the chloro and fluoro groups in this molecule) restrict free rotation around the biaryl bond. youtube.com This steric crowding influences regioselectivity by blocking access to adjacent positions. For example, substitution at the positions next to the biaryl linkage (positions 3 on Ring A and 6' on Ring B) is sterically demanding.

Chemoselectivity involving the Hydroxyl Group: The phenolic –OH group is a key site for chemoselective reactions. It can be selectively O-alkylated or O-acylated under basic conditions without affecting the aromatic rings. This allows for the introduction of new functionalities specifically at the oxygen atom, leaving the carbon framework intact for subsequent modifications.

The table below summarizes the expected selectivity in derivatization reactions of the parent compound.

Reaction TypeExpected SelectivityControlling FactorsRef.
Electrophilic Aromatic SubstitutionRegioselective substitution on the fluorophenol ring, primarily at the position ortho to the hydroxyl group.Electronic effects (activating/deactivating groups), steric hindrance. rsc.orgyoutube.com
O-Alkylation / O-AcylationChemoselective reaction at the phenolic hydroxyl group.Higher nucleophilicity of the phenoxide ion compared to the aromatic rings.-
Cross-Coupling ReactionsRegio- and chemoselective formation of C-C or C-N bonds, often requiring prior functionalization (e.g., halogenation).Catalyst choice (e.g., Pd, Ni, Cu), nature of coupling partners. rsc.org

Understanding these principles is essential for the controlled and predictable synthesis of specific derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Chloro-4-methylphenyl)-2-fluorophenol, and how are intermediates characterized?

  • Methodological Answer : A typical route involves coupling halogenated aryl precursors via Suzuki-Miyaura or Ullmann reactions, followed by fluorination. For example, intermediates like methyl esters (e.g., methyl 4-((5-(2-chloro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoate) are synthesized and hydrolyzed to carboxylic acids. Characterization employs 1H^1 \text{H}-NMR (δ 7.2–8.1 ppm for aromatic protons), 13C^{13} \text{C}-NMR (δ 110–160 ppm for aromatic carbons), and HRMS for molecular ion confirmation. Purity is validated via HPLC (>95%) .

Q. How is the purity of this compound assessed in research settings?

  • Methodological Answer : GC-FID (flame ionization detector) or GC/ECD (electron capture detector) after derivatization (e.g., pentafluorobenzylation) is used for trace analysis. HPLC with UV detection (λ = 254 nm) and C18 columns resolves polar impurities. Recovery rates in surrogate spike tests (e.g., 2-Fluorophenol: 80–120%) validate method accuracy. Cross-checking with 1H^1 \text{H}-NMR ensures no residual solvents or unreacted precursors .

Q. What are the solubility properties of this compound in common organic solvents?

  • Methodological Answer : Solubility is determined via saturation shake-flask method. The compound is sparingly soluble in water (<0.1 mg/mL) but fully dissolves in methanol, DMSO, and dichloromethane. Phase diagrams in ethanol/isopropanol mixtures guide recrystallization. Polar substituents (e.g., -OH, -F) reduce solubility in non-polar solvents like hexane .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-fluoro and 4-methyl substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine at the ortho position deactivates the aromatic ring, slowing electrophilic substitution but enhancing oxidative coupling. The 4-methyl group provides steric hindrance, directing regioselectivity in Suzuki-Miyaura reactions. DFT calculations (B3LYP/6-31G*) model charge distribution, while kinetic studies (e.g., half-life of intermediates) quantify substituent effects .

Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how are they addressed?

  • Methodological Answer : Heavy atoms (Cl, F) cause absorption and extinction effects, complicating refinement. SHELXL-2018 refines anisotropic displacement parameters and applies TWIN/BASF commands for twinned crystals. High-resolution data (d < 0.8 Å) and synchrotron sources improve accuracy. Residual density maps (<0.3 e^-3^3) confirm absence of disorder .

Q. How do solvent systems influence the dehalogenation pathways of halogenated phenols like this compound?

  • Methodological Answer : In alcoholic solvents (e.g., methanol), H2_2O2_2-driven microperoxidase-8 (MP8) catalyzes nucleophilic substitution, replacing halogens with methoxy groups. Kinetic studies (UV-Vis at 280 nm) show solvent polarity dictates reaction rates: methanol (k = 0.15 min1^{-1}) > ethanol (k = 0.09 min1^{-1}). LC-MS identifies intermediates like 4-methoxy derivatives .

Q. What analytical strategies resolve contradictions in reported bioactivity data for halogenated phenols?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardization includes:

  • IC50_{50} normalization to vehicle controls.
  • ROS detection via APF/HPF fluorescent probes to quantify oxidative stress interference.
  • Meta-analysis of structural analogs (e.g., 4-bromophenol vs. 2-fluorophenol) to isolate substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.